5-Bromo-2,4-dimethoxy-6-methylpyrimidine

Description

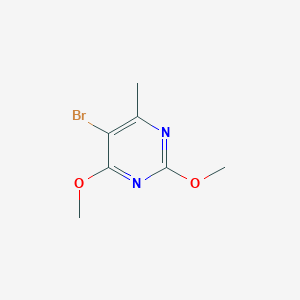

Heterocyclic compounds, particularly those containing nitrogen, are fundamental to medicinal chemistry and materials science. nih.gov Among these, pyrimidines, which are six-membered aromatic rings with two nitrogen atoms, represent a critical class of compounds. nih.govwikipedia.org The pyrimidine (B1678525) skeleton is famously found in the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA. nih.govwikipedia.org The compound 5-Bromo-2,4-dimethoxy-6-methylpyrimidine is a synthetically derived pyrimidine that combines several key functional groups onto this important heterocyclic core, making it a valuable building block in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,4-dimethoxy-6-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-4-5(8)6(11-2)10-7(9-4)12-3/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPQXHRLQNOZAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30493860 | |

| Record name | 5-Bromo-2,4-dimethoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7752-70-7 | |

| Record name | 5-Bromo-2,4-dimethoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2,4 Dimethoxy 6 Methylpyrimidine

Precursor Chemistry and Starting Materials for Pyrimidine (B1678525) Core Formation

The foundational step in synthesizing the target compound is the creation of the 2-methylpyrimidine (B1581581) ring system. The most common and established method for this is the Principal Synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine.

For the synthesis of the 2-methyl-4,6-dihydroxypyrimidine precursor, the typical starting materials are dimethyl malonate and acetamidine (B91507) hydrochloride. The reaction is generally carried out in the presence of a base, such as sodium methoxide (B1231860) in methanol (B129727). google.com The mechanism involves the formation of a dianion of the malonic ester which then reacts with the amidine, followed by cyclization and aromatization to yield the stable pyrimidine-4,6-diol ring. This dihydroxy intermediate is a crucial building block for subsequent functionalization.

A patent describes a method where dimethyl malonate and acetamidine hydrochloride are reacted in methanol with sodium methoxide under ice bath conditions, then warmed to 18-25 °C. google.com After removing the methanol, the product, 4,6-dihydroxy-2-methylpyrimidine, is precipitated by acidifying with HCl. google.com This method provides the core structure needed for further elaboration.

Alternative approaches can involve starting with different 1,3-dicarbonyl equivalents and amidines to introduce varied substituents at the C-2 position. google.com

Table 1: Starting Materials for Pyrimidine Core Formation

| Reactant 1 | Reactant 2 | Base/Solvent | Product |

|---|---|---|---|

| Dimethyl Malonate | Acetamidine Hydrochloride | Sodium Methoxide / Methanol | 2-Methylpyrimidine-4,6-diol |

Regioselective Bromination Strategies at the C-5 Position

The introduction of a bromine atom at the C-5 position of the pyrimidine ring is a key step. The electron-donating effects of the substituents at positions 2, 4, and 6 activate the C-5 position, making it susceptible to electrophilic attack.

Direct electrophilic bromination is the most straightforward method for introducing bromine at the C-5 position. The pyrimidine ring, especially when activated by hydroxyl or methoxy (B1213986) groups, readily undergoes this reaction. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its ease of handling compared to liquid bromine. masterorganicchemistry.com

The reaction is typically performed by treating the pyrimidine precursor, such as 2-methyl-4,6-dihydroxypyrimidine or 2,4-dimethoxy-6-methylpyrimidine, with NBS in a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF). mdpi.compharm.or.jp The electron-rich nature of the pyrimidine ring facilitates the electrophilic substitution, leading to the desired 5-bromo product. The use of NBS provides a low and steady concentration of bromine, which can minimize side reactions that might occur with Br₂. masterorganicchemistry.com A variety of brominating agents can be employed for pyrimidine and other heterocyclic systems. nih.gov

Table 2: Common Reagents for Direct Bromination of Pyrimidines

| Reagent | Typical Solvent(s) | Notes |

|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile (MeCN), CCl₄, DMF | Most common and convenient reagent for selective bromination. organic-chemistry.orgwikipedia.org |

| Bromine (Br₂) | Water, Acetic Acid, CCl₄ | Highly reactive; can lead to side products if not controlled. nih.gov |

While direct bromination is highly efficient for this target, indirect methods involving halogen exchange represent a viable alternative strategy in heterocyclic chemistry. These routes typically start with a different halogen, such as iodine or chlorine, at the C-5 position, which is then exchanged for bromine.

A more common indirect route involves a lithium-halogen exchange. For instance, a 5-bromopyrimidine (B23866) can be treated with an organolithium reagent like n-butyllithium at low temperatures to form a 5-lithiopyrimidine intermediate. mdpi.comnih.gov This highly reactive intermediate can then be quenched with an electrophilic bromine source to install the bromine atom. This method is particularly useful when direct bromination is not feasible or gives poor regioselectivity, though for the target compound, this is less of a concern due to the ring's activation pattern.

Introduction and Functionalization of Methoxy Groups at C-2 and C-4

The final stage of the synthesis involves converting the hydroxyl groups at the C-4 and C-6 positions (from the diol precursor) into methoxy groups.

The most robust and widely used method for introducing methoxy groups onto a pyrimidine ring is through nucleophilic aromatic substitution (SNAr) of a halogenated precursor. The hydroxyl groups of 5-bromo-2-methylpyrimidine-4,6-diol are not typically alkylated directly. Instead, they are first converted into better leaving groups, most commonly chlorine atoms.

This is achieved by treating the diol with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with a base such as N,N-diethylaniline, to yield 5-bromo-4,6-dichloro-2-methylpyrimidine. google.comgoogle.com The resulting dichlorinated pyrimidine is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens and the halogens.

The subsequent reaction with sodium methoxide (NaOMe) in a solvent like methanol or DMF proceeds via sequential SNAr. nih.gov The methoxide ion attacks the electron-deficient carbon atoms at positions 4 and 6, displacing the chloride ions to form the final 5-Bromo-2,4-dimethoxy-6-methylpyrimidine product. pharm.or.jp

Table 3: Typical Reaction Sequence for Methoxylation

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1. Chlorination | 5-Bromo-2-methylpyrimidine-4,6-diol | POCl₃, N,N-Diethylaniline | 5-Bromo-4,6-dichloro-2-methylpyrimidine |

Direct O-alkylation of the 2-methylpyrimidine-4,6-diol precursor is a theoretical possibility but is often less efficient. The diol exists in tautomeric equilibrium with its pyrimidone forms, which can lead to competing N-alkylation and O-alkylation, resulting in a mixture of products and lower yields. Therefore, the chlorination-substitution sequence is generally the preferred industrial and laboratory method for achieving clean and high-yielding synthesis of dimethoxypyrimidines.

Methyl Group Introduction and Manipulation at the C-6 Position

The introduction of the methyl group at the C-6 position of the pyrimidine ring is typically achieved during the initial ring-forming condensation reaction rather than by direct methylation of a pre-formed pyrimidine ring. Direct electrophilic substitution on the pyrimidine ring is challenging due to its electron-deficient nature, and such reactions, when they occur, preferentially happen at the C-5 position. wikipedia.org

A primary and well-established method for constructing the 6-methylpyrimidine scaffold involves the cyclization of a β-dicarbonyl compound with an N-C-N synthon. wikipedia.org For the synthesis of a 6-methylpyrimidine, methyl acetoacetate (B1235776) serves as a key precursor, providing the carbon backbone that includes the required methyl group at the correct position.

The synthesis of the crucial intermediate, 6-methylpyrimidin-4-ol, exemplifies this strategy. It is formed through the condensation of formamidine (B1211174) acetate (B1210297) with methyl acetoacetate. lookchem.com This reaction builds the pyrimidine ring with the methyl group already incorporated at the C-6 position, originating from the methyl group of the methyl acetoacetate. This approach avoids the complexities and poor regioselectivity of direct methylation on the heterocyclic ring. Subsequent manipulations of the pyrimidine ring, such as halogenation and substitution, can then be performed to yield the desired final product.

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

The synthesis of this compound can be approached through several routes, primarily differing in the sequence of bromination and methoxylation steps. The efficiency and selectivity of these routes are critical for large-scale production.

Route 1: Bromination followed by Nucleophilic Substitution

This is a common and practical pathway that begins with a readily available 6-methylpyrimidine precursor.

Ring Formation: The synthesis commences with the construction of 6-methylpyrimidin-4-ol from formamidine acetate and methyl acetoacetate. lookchem.com

Bromination: The 6-methylpyrimidin-4-ol is then brominated at the electron-rich C-5 position. This is typically achieved using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as acetonitrile, affording 5-bromo-6-methylpyrimidin-4-ol (B189404) with high yield (e.g., 94%). lookchem.com

Chlorination: The hydroxyl group at the C-4 position is converted to a chloro group, a better leaving group for subsequent nucleophilic substitution. This is accomplished by treating the compound with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 5-bromo-4-chloro-6-methylpyrimidine (B1275720). lookchem.com A similar reaction to convert a hydroxypyrimidine to a chloropyrimidine is also achieved using POCl₃. mdpi.com

Dimethoxylation: The final step involves a double nucleophilic substitution of the chloro groups (one at C-4 and another precursor group at C-2) with sodium methoxide to introduce the two methoxy groups. A similar reaction, the conversion of 5-bromo-4-chloro-6-methylpyrimidine to 5-bromo-4-methoxy-6-methylpyrimidine (B1526251) using sodium methoxide in methanol, proceeds with high efficiency (81% yield). lookchem.com A similar synthesis of 5-Bromo-2,4-dimethoxy Pyrimidine from 5-Bromo-2,4-dichloro Pyrimidine is also reported. jocpr.com

Route 2: Functionalization of a Pre-halogenated Pyrimidine

An alternative strategy involves starting with a pyrimidine ring that is already halogenated at the desired positions for substitution, followed by introduction of the methyl group. However, the selective introduction of a methyl group at C-6 on a pre-functionalized ring is less common. A more plausible variation starts with a multi-halogenated pyrimidine and performs sequential substitutions. For instance, starting with 5-bromo-2,4-dichloropyrimidine, one could first perform a nucleophilic substitution with sodium methoxide to yield 5-bromo-2,4-dimethoxypyrimidine. jocpr.com The subsequent introduction of a methyl group at C-6 is synthetically challenging and not a preferred route.

Therefore, building the ring with the methyl group in place (Route 1) is generally more efficient and selective.

Table 1: Comparative Data for Key Synthetic Steps

Purification and Isolation Techniques for this compound

The purification and isolation of the final product and its intermediates are crucial for obtaining a compound of high purity. Standard laboratory techniques are employed, tailored to the physical properties of the specific compound in each step.

Filtration: This technique is frequently used to collect solid products or intermediates from the reaction mixture. For instance, after precipitation, the product can be collected by vacuum filtration and washed with an appropriate solvent to remove soluble impurities. lookchem.com

Column Chromatography: This is one of the most powerful and widely used methods for purifying organic compounds. For brominated pyrimidines, flash silica (B1680970) gel chromatography is effective. The choice of eluent is critical for good separation. A mixture of a non-polar solvent like petroleum ether (PE) or hexane (B92381) and a more polar solvent like ethyl acetate (EtOAc) is common. For example, a PE-EtOAc (5:1) system was used to purify 5-bromo-4-methoxy-6-methylpyrimidine. lookchem.com For other halogenated nucleosides, solvent systems such as methanol in dichloromethane (B109758) (DCM) have been successfully used. nih.gov

Recrystallization: This method is used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities in the solution. For a similar compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, recrystallization from an ethanol-acetone mixture was employed to obtain the pure product. atlantis-press.com

Evaporation under Reduced Pressure: After extraction or chromatography, the solvent is typically removed using a rotary evaporator. This technique allows for the gentle removal of solvents at lower temperatures, preventing the degradation of thermally sensitive compounds. lookchem.comnih.gov

The final purity of this compound is often confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination. lookchem.com

Table of Compounds Mentioned

Chemical Transformations and Reaction Pathways of 5 Bromo 2,4 Dimethoxy 6 Methylpyrimidine

Cross-Coupling Reactions at the Bromine C-5 Position

The bromine atom at the C-5 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are fundamental for constructing C-C bonds from aryl halides. 5-Bromo-2,4-dimethoxy-6-methylpyrimidine is a suitable substrate for several of these key transformations.

The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds or introducing alkyl and vinyl groups by reacting an organoboron species (like a boronic acid or ester) with a halide. beilstein-journals.orgnih.gov The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. mdpi.com The high functional group tolerance and the stability of the boronic acid reagents make this reaction particularly useful in complex molecule synthesis. nih.gov For bromopyrimidine substrates, this reaction provides an efficient route to C-5 arylated pyrimidines. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | Optimized conditions | mdpi.com |

| Pd-Nanoparticles | K₃PO₄ | Water | 40 °C | nih.gov |

| Pd(OAc)₂ / ADHP | NaOH | Water | 65 °C | nih.gov |

The Stille coupling involves the reaction of an organostannane (organotin compound) with an organic halide. This reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of the tin reagents is a significant drawback.

The Negishi coupling utilizes an organozinc reagent to couple with the organic halide. wikipedia.org This reaction is notable for its high reactivity and the ability to form bonds between sp², sp³, and sp hybridized carbon atoms. wikipedia.orgorgsyn.org The pyridyl zinc halide precursors are effective in coupling with various halogen-substituted heterocycles. orgsyn.org While less common in industrial applications due to the sensitivity of the organozinc reagents, its broad scope makes it a powerful tool in total synthesis. wikipedia.org

Beyond the classic C-C bond-forming reactions, the C-5 bromine position is also reactive in other important palladium-catalyzed transformations.

The Sonogashira coupling is a widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, such as copper(I) iodide, in the presence of an amine base. researchgate.net This provides a direct pathway to introduce alkynyl substituents at the C-5 position of the pyrimidine (B1678525) ring, which can serve as versatile handles for further transformations, such as click chemistry or cyclization reactions. researchgate.netresearchgate.net

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Catalyst System | Base | Solvent | Typical Substrates | Reference |

|---|---|---|---|---|

| Pd Catalyst, Cu(I) Cocatalyst | Amine (e.g., Et₃N, piperidine) | THF, DMF | Aryl/Vinyl Halides | organic-chemistry.org |

| Pd/Cu Nanoparticles | Not specified | Not specified | Aromatic Halides | researchgate.net |

The Buchwald-Hartwig amination is a powerful reaction for the synthesis of carbon-nitrogen bonds, involving the palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.org The development of sophisticated biaryl phosphine (B1218219) ligands (e.g., XPhos, SPhos, DavePhos) has greatly expanded the scope of this reaction, allowing for the coupling of a vast range of amines and aryl halides under relatively mild conditions. rsc.orgnih.gov This reaction would enable the introduction of primary and secondary amines at the C-5 position of this compound, a crucial transformation for synthesizing compounds with potential biological activity. wikipedia.orgresearchgate.net

Table 3: Common Catalyst Systems for Buchwald-Hartwig Amination

| Palladium Precatalyst | Ligand | Base | Application | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, DPPF | NaOtBu | First reliable extension to primary amines | wikipedia.org |

| Pd(OAc)₂ | tBuBrettPhos | LHMDS | Amination of unprotected bromoimidazoles | nih.gov |

| Pd(I) Dimer Precatalysts | XPhos, SPhos, RuPhos | KOtBu or NaOtBu | General amination of aryl halides | rsc.org |

Nucleophilic Substitutions and Derivatizations at Methoxy (B1213986) and Methyl Positions

The C-2 and C-4 positions of the pyrimidine ring are electron-deficient and are thus activated for nucleophilic aromatic substitution (SNAr). stackexchange.com The methoxy groups at these positions can act as leaving groups when treated with potent nucleophiles. Reactions with nucleophiles such as amines or thiols can lead to the displacement of one or both methoxy groups, typically requiring elevated temperatures to proceed. rsc.org The C-4 position is often more reactive towards nucleophilic attack than the C-2 position in related systems. nih.gov

Furthermore, the methoxy groups can be cleaved under acidic conditions (e.g., using HBr or HI) or with Lewis acids like boron tribromide (BBr₃) to yield the corresponding hydroxypyrimidines. researchgate.net These products exist in tautomeric equilibrium with their more stable pyrimidinone forms.

The methyl group at the C-6 position offers another site for chemical modification. The protons of this group are weakly acidic due to the influence of the electron-withdrawing pyrimidine ring. Treatment with a strong base, such as lithium diisopropylamide (LDA) or an organolithium reagent, can generate a carbanion. This nucleophilic species can then be reacted with a variety of electrophiles, such as aldehydes or ketones (in aldol-type condensations) or alkyl halides, to extend the side chain.

Alternatively, the methyl group can undergo radical bromination, for instance with N-bromosuccinimide (NBS), to form the 6-(bromomethyl) derivative. This intermediate is highly valuable as it is susceptible to nucleophilic substitution by a wide range of nucleophiles, providing a versatile route to various 6-substituted pyrimidines. nih.gov

Lithiation and Organometallic Reactivity of this compound

One of the most powerful strategies for functionalizing the C-5 position, other than cross-coupling, is through a metal-halogen exchange reaction. Reacting this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) in an aprotic solvent like THF, can induce a bromine-lithium exchange. semanticscholar.orgresearchgate.net

This process generates a highly reactive 5-lithiated pyrimidine intermediate. This organometallic species is a potent nucleophile and can be trapped with a diverse array of electrophiles to introduce a wide range of functional groups at the C-5 position. researchgate.netnih.gov This method provides a complementary approach to palladium-catalyzed reactions for C-C and C-heteroatom bond formation.

Table 4: Potential Functionalization via 5-Lithiated Pyrimidine Intermediate

| Electrophile | Reagent Example | Resulting Functional Group at C-5 |

|---|---|---|

| Aldehyde/Ketone | Acetaldehyde, Acetone | Secondary/Tertiary Alcohol |

| Carbon Dioxide | CO₂ (gas or dry ice) | Carboxylic Acid |

| Amide | Dimethylformamide (DMF) | Aldehyde |

| Borate Ester | Trimethyl borate | Boronic Acid |

| Alkyl Halide | Methyl Iodide | Alkyl Group |

Electrophilic Aromatic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is classified as an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency generally deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. However, the reactivity can be significantly modulated by the presence of substituents on the ring.

In the case of this compound, the ring is endowed with three electron-donating groups: two methoxy (-OCH₃) groups at positions C2 and C4, and a methyl (-CH₃) group at C6. These substituents, particularly the potent ortho-, para-directing methoxy groups, serve to activate the pyrimidine nucleus by increasing its electron density. This activation preferentially enhances the reactivity of the C5 position, which is analogous to the para-position relative to the C2-methoxy group and the ortho-position relative to the C4-methoxy group.

However, in the title compound, the highly activated C5 position is already occupied by a bromine atom. Consequently, further electrophilic substitution on the aromatic ring is sterically and electronically disfavored under standard EAS conditions. Reactions such as nitration or further halogenation would require forcing conditions and may lead to complex product mixtures or degradation. For instance, studies on the nitration of related pyrimidine systems, such as 2-substituted pyrimidine-4,6-diones, have shown that reaction occurs at the C5 position to yield 5,5-gem-dinitropyrimidine derivatives, highlighting the intrinsic reactivity of this site. nih.govresearchgate.net Research has also documented electrophilic substitution occurring at the C6 position in other pyrimidine derivatives. rsc.org For this compound, no specific examples of direct electrophilic aromatic substitution on the pyrimidine ring are prominently featured in the literature, likely due to the existing substitution pattern that deactivates the remaining positions or directs towards the already substituted C5 atom.

Ring-Opening and Rearrangement Reactions

Ring-opening and rearrangement reactions are significant transformations in heterocyclic chemistry, often leading to novel structural frameworks. For pyrimidines, the most notable of these is the Dimroth rearrangement. The Dimroth rearrangement typically involves the isomerization of N-substituted 2-imino- or 2-aminopyrimidines, where an endocyclic and an exocyclic nitrogen atom exchange places through a ring-opening/ring-closure sequence. wikipedia.orgnih.gov This process can be catalyzed by acid, base, heat, or light. nih.gov

The mechanism generally proceeds via nucleophilic addition (often by water or hydroxide) to the C2 or C4 position, followed by the opening of the pyrimidine ring to form an open-chain intermediate. wikipedia.orgnih.gov Subsequent rotation and ring-closure lead to the rearranged, thermodynamically more stable isomer. benthamscience.com

However, the structure of this compound is not amenable to the classic Dimroth rearrangement. This is because it lacks the requisite exocyclic amino or imino group at the C2 or C4 positions, which is a critical feature for initiating the rearrangement cascade. rsc.org While the pyrimidine ring itself can be cleaved under harsh conditions, specific, controlled rearrangement reactions like the Dimroth are not considered a typical reaction pathway for this particular substitution pattern.

Derivatization Strategies for Advanced Pyrimidine Architectures

The true synthetic utility of this compound lies in its capacity as a scaffold for building more complex molecules. The bromine atom at C5 serves as a highly valuable synthetic handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond at the electron-rich C5 position is an ideal site for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron species with an organic halide, is particularly well-suited for this purpose. While specific studies on this compound are not abundant, the reactivity of the 5-bromopyrimidine (B23866) moiety is well-documented and serves as a reliable predictor of its behavior. mdpi.comlookchem.com These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base and a suitable solvent system to afford 5-aryl- or 5-heteroarylpyrimidines in good yields. mdpi.comresearchgate.netmdpi.com

The table below summarizes typical conditions used for Suzuki-Miyaura reactions on analogous 5-bromopyrimidine substrates, illustrating the general applicability of this strategy.

| Substrate | Boronic Acid | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

| 5-Bromo-4,6-dichloropyrimidines | Arylboronic acids | Pd(OAc)₂/PPh₃ | K₃PO₄ | Not Specified | Reasonable | researchgate.net |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/Heteroaryl boronic acids | XPhosPdG2/XPhos | Not Specified | Not Specified | Good-Excellent | rsc.org |

| 2,5-dibromo-3-methylthiophene | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 27-63% | nih.gov |

Other Derivatization Pathways:

Nucleophilic Substitution of Methoxy Groups: The methoxy groups at C2 and C4 are generally poor leaving groups compared to halogens. However, under certain conditions, they can be displaced by strong nucleophiles. This provides a potential, albeit more challenging, route to introduce other functionalities at these positions. The synthesis of the parent compound itself often involves the displacement of chlorine atoms by sodium methoxide (B1231860), demonstrating the susceptibility of the C2 and C4 positions to nucleophilic attack. lookchem.com

Dehalogenation: The bromine atom at C5 can be removed through dehalogenation reactions. This can be achieved using various methods, including catalytic hydrogenation or treatment with specific reducing agents. Studies have shown that 5-halogenopyrimidines can undergo dehalogenation, for instance, in boiling pure water, which could be a route to the corresponding debrominated pyrimidine. researchgate.net

These derivatization strategies highlight the role of this compound as a versatile platform for accessing a wide range of advanced pyrimidine architectures for applications in medicinal chemistry and materials science.

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation of 5 Bromo 2,4 Dimethoxy 6 Methylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei in a magnetic field, a detailed molecular structure can be assembled.

¹H NMR Spectroscopic Analysis for Proton Environments

The proton NMR (¹H NMR) spectrum provides information about the different types of protons in a molecule. In 5-Bromo-2,4-dimethoxy-6-methylpyrimidine, distinct signals would be expected for the methyl and methoxy (B1213986) protons.

Based on the analysis of the closely related compound, 5-Bromo-4-methoxy-6-methylpyrimidine (B1526251), the following proton environments can be predicted for the target molecule:

C6-Methyl Protons: A singlet appearing in the upfield region, typically around δ 2.4-2.6 ppm. This signal is a singlet as there are no adjacent protons to cause splitting.

C2-Methoxy Protons: A singlet expected to appear around δ 3.9-4.1 ppm.

C4-Methoxy Protons: A singlet also expected in the δ 3.9-4.1 ppm region. The precise chemical shifts of the two methoxy groups may differ slightly due to their electronic environments.

Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C6-CH₃ | 2.5 | Singlet |

| C2-OCH₃ | 4.0 | Singlet |

| C4-OCH₃ | 4.0 | Singlet |

Note: These are predicted values based on known spectroscopic data for similar compounds.

¹³C NMR Spectroscopic Analysis for Carbon Framework

The carbon-13 NMR (¹³C NMR) spectrum reveals the different carbon environments within the molecule. For this compound, signals are expected for the pyrimidine (B1678525) ring carbons, the methyl carbon, and the two methoxy carbons.

Drawing from the reported data for 5-Bromo-4-methoxy-6-methylpyrimidine chemicalbook.com, the following ¹³C NMR assignments can be predicted:

Pyrimidine Ring Carbons: The chemical shifts of the C2, C4, C5, and C6 carbons of the pyrimidine ring are highly influenced by the attached substituents (bromo, methoxy, and methyl groups) and the nitrogen atoms in the ring. These would typically appear in the range of δ 100-170 ppm. The C5 carbon, being directly attached to the bromine atom, would have its chemical shift significantly affected.

Methoxy Carbons: The carbons of the two methoxy groups are expected to resonate in the upfield region, typically around δ 55 ppm.

Methyl Carbon: The C6-methyl carbon would also appear in the upfield region of the spectrum, generally around δ 24 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C6-CH₃ | 24.3 |

| C2-OCH₃ | 55.1 |

| C4-OCH₃ | 55.1 |

| C5 | 106.8 |

| C6 | 165.6 |

| C4 | 166.2 |

| C2 | 170.0 (Predicted) |

Note: Values are based on the reported data for 5-Bromo-4-methoxy-6-methylpyrimidine chemicalbook.com and are predictive for the target compound.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would be of limited use for this specific molecule as there are no vicinal protons to show correlation.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with the directly attached carbon atoms. For instance, it would show a correlation between the methyl proton signal (around δ 2.5 ppm) and the methyl carbon signal (around δ 24.3 ppm), and between the methoxy proton signals (around δ 4.0 ppm) and the methoxy carbon signals (around δ 55.1 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations. For this compound, HMBC would be crucial to confirm the positions of the substituents. For example, correlations would be expected between the C6-methyl protons and the C5 and C6 carbons of the pyrimidine ring. Similarly, the methoxy protons would show correlations to the C2 and C4 carbons, respectively, confirming their positions.

Nuclear Overhauser Effect (NOE) Studies for Proximity

Nuclear Overhauser Effect (NOE) spectroscopy provides information about the spatial proximity of protons. In an NOE experiment (e.g., NOESY or ROESY), irradiation of one proton signal can lead to an enhancement of the signal of a nearby proton, even if they are not directly bonded. For this compound, an NOE experiment could, for instance, show a spatial relationship between the C6-methyl protons and the protons of the C4-methoxy group, providing further confirmation of the substitution pattern on the pyrimidine ring.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is a rapid and effective method for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds present in the molecule. Based on the FT-IR data for the analogous 5-Bromo-4-methoxy-6-methylpyrimidine chemicalbook.com, the following vibrational frequencies can be predicted:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methoxy groups would be observed in the region of 2950-3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring would appear in the 1550-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the methoxy groups would be expected to show strong absorptions in the 1050-1250 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration would be found in the fingerprint region of the spectrum, typically below 700 cm⁻¹.

Predicted FT-IR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C-H (aliphatic) | 2950 - 3000 |

| C=N / C=C (aromatic) | 1550 - 1600 |

| C-O (ether) | 1050 - 1250 |

| C-Br | Below 700 |

Note: These are predicted values based on known spectroscopic data for similar compounds.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its structure. The Raman spectrum of this compound would be characterized by a series of bands corresponding to the specific vibrational frequencies of its constituent functional groups.

Key expected vibrations include the stretching and bending modes of the pyrimidine ring, the C-Br bond, the C-O and O-CH3 bonds of the methoxy groups, and the C-C and C-H bonds of the methyl group. Analysis of related pyrimidine structures suggests that the pyrimidine ring vibrations would appear in the 1600-1300 cm⁻¹ region. nih.gov The C-Br stretching vibration is anticipated at lower frequencies, typically in the 600-500 cm⁻¹ range. The symmetric and asymmetric stretching vibrations of the O-CH3 groups would be observed around 2850 cm⁻¹ and 2950 cm⁻¹, respectively, while the C-O stretching vibrations would likely appear in the 1250-1000 cm⁻¹ region. The presence of the methyl group would contribute to C-H stretching and bending vibrations.

A hypothetical assignment of the major FT-Raman bands for this compound is presented in the table below, based on characteristic group frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| CH₃ Asymmetric Stretch | ~2960 |

| CH₃ Symmetric Stretch | ~2870 |

| Pyrimidine Ring Stretch | 1600-1450 |

| CH₃ Bending | 1460-1440 |

| Pyrimidine Ring Stretch | 1400-1300 |

| C-O-C Asymmetric Stretch | ~1250 |

| C-O-C Symmetric Stretch | ~1050 |

| C-Br Stretch | 600-500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugation and chromophoric systems. The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from π→π* and n→π* transitions within the substituted pyrimidine ring.

The pyrimidine core itself displays electronic transitions, and the presence of auxochromic methoxy groups and the bromine atom will influence the position and intensity of these absorptions. The methoxy groups, acting as electron-donating groups, are likely to cause a bathochromic (red) shift of the π→π* transitions to longer wavelengths. Conversely, the electron-withdrawing nature of the bromine atom can also modulate the electronic structure. nih.gov Studies on other brominated pyrimidines have shown that halogen substitution can lead to a blue shift in the absorption spectrum. acs.org The interplay of these substituents will determine the final absorption maxima. It is anticipated that the primary absorption bands for this compound would be observed in the 250-300 nm range.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and deducing its structure through fragmentation patterns. For this compound (C₇H₉BrN₂O₂), the molecular weight is 232.07 g/mol .

The mass spectrum would prominently feature the molecular ion peak (M⁺) corresponding to this mass. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 mass units (for ⁷⁹Br and ⁸¹Br).

The fragmentation of this compound under mass spectrometric conditions would likely proceed through the loss of stable neutral molecules or radicals. Common fragmentation pathways would include the loss of a methyl radical (•CH₃) from a methoxy group, leading to a fragment ion at m/z 217/219. Subsequent loss of carbon monoxide (CO) or formaldehyde (B43269) (CH₂O) from the methoxy groups are also plausible fragmentation routes. Cleavage of the C-Br bond would result in a fragment at m/z 153.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information of a crystalline solid, revealing precise details of bond lengths, bond angles, and intermolecular interactions. wikipedia.orgnih.govnih.gov While a crystal structure for this compound is not publicly available, the technique would yield crucial data for a complete structural elucidation.

Determination of Bond Lengths and Angles

X-ray diffraction analysis would precisely measure the distances between bonded atoms and the angles between adjacent bonds. The bond lengths within the pyrimidine ring would be intermediate between typical single and double bonds, reflecting its aromatic character. The C-Br bond length is expected to be around 1.90 Å. The C-O bond lengths of the methoxy groups would be approximately 1.35 Å for the bond to the aromatic ring and 1.45 Å for the O-CH₃ bond. The C-C bond of the methyl group to the ring would be in the range of 1.50 Å. The bond angles within the pyrimidine ring would be close to 120°, with some distortion due to the different substituents.

| Bond | Expected Length (Å) | Angle | **Expected Angle (°) ** |

| C-N (ring) | ~1.33 | N-C-N (ring) | ~128 |

| C-C (ring) | ~1.39 | C-N-C (ring) | ~115 |

| C-Br | ~1.90 | C-C-Br | ~120 |

| C-O | ~1.35 | C-C-O | ~120 |

| O-CH₃ | ~1.45 | C-O-CH₃ | ~117 |

| C-CH₃ | ~1.50 | C-C-CH₃ | ~120 |

Analysis of Molecular Conformation and Torsion Angles

The conformation of the methoxy and methyl groups relative to the pyrimidine ring would be determined by the torsion angles. The methoxy groups may lie in the plane of the pyrimidine ring or be twisted out of the plane to minimize steric hindrance with adjacent groups. The torsion angles describing the orientation of the methyl hydrogens would also be defined.

Investigation of Intermolecular Interactions in the Crystalline Lattice

The packing of molecules in the crystal lattice is governed by intermolecular interactions. For this compound, these would likely include van der Waals forces and potentially weaker C-H···N and C-H···O hydrogen bonds. Halogen bonding, involving the bromine atom as a Lewis acid, could also play a role in the crystal packing. The analysis would reveal the distances and angles of these interactions, providing a complete picture of the supramolecular assembly in the solid state.

Polymorphism and Crystal Engineering Studies

A thorough review of the scientific literature reveals a notable absence of dedicated studies on the polymorphism and crystal engineering of this compound. To date, no experimental crystal structure has been deposited in the Cambridge Structural Database (CSD) or reported in peer-reviewed journals for this specific compound. Consequently, there is no direct empirical data on its polymorphic forms, crystal packing, or the specific intermolecular interactions that govern its solid-state architecture.

However, valuable insights into the potential crystallographic behavior of this compound can be inferred from the analysis of closely related pyrimidine derivatives. The crystal structures of these analogues provide a foundation for understanding the likely supramolecular synthons and packing motifs that could be anticipated in the title compound.

One such informative structure is that of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate. researchgate.netnih.gov This salt contains a cation, 2-amino-4,6-dimethoxypyrimidinium, which is structurally similar to the target compound, differing by the substitution of a bromo group with an amino group and the absence of the C6-methyl group. The crystallographic analysis of this salt reveals a monoclinic crystal system with the space group P2₁/n. nih.gov

Table 1: Crystallographic Data for 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.7335 (3) |

| b (Å) | 7.6307 (4) |

| c (Å) | 25.0638 (10) |

| β (°) | 93.928 (4) |

| Volume (ų) | 1284.78 (10) |

| Z | 4 |

The crystal packing of this analogue is significantly influenced by a network of hydrogen bonds and π–π stacking interactions. researchgate.netnih.gov The protonated pyrimidine cation and the carboxylate anion form a robust R²₂(8) ring motif through a pair of N—H···O hydrogen bonds. researchgate.netnih.gov These motifs are further organized into complementary DDAA (Donor-Donor-Acceptor-Acceptor) arrays via additional N—H···O hydrogen bonds. researchgate.net The stability of the crystal structure is further enhanced by π–π stacking interactions between adjacent pyrimidine rings, with a centroid-centroid distance of 3.4689 (12) Å. researchgate.net

Based on this analogue, it can be postulated that the crystal structure of this compound would also be influenced by a combination of weak intermolecular forces. The presence of the pyrimidine ring suggests the potential for π–π stacking interactions to play a role in the crystal packing. Furthermore, the methoxy groups and the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while any potential C-H donors could lead to the formation of weak C—H···O and C—H···N interactions.

The bromine atom at the C5 position is expected to introduce halogen bonding as a significant directional interaction in the crystal packing. Halogen bonds (C–Br···X, where X is a Lewis base) are known to be influential in crystal engineering, often competing with and complementing hydrogen bonds. Theoretical and database studies on C–Br···Br–C interactions have shown that they are dominated by dispersion forces with a significant electrostatic component. researchgate.net

Given the lack of empirical data, the exploration of the polymorphic landscape of this compound remains an area for future investigation. Crystallization screening under various conditions (e.g., different solvents, temperatures, and crystallization techniques) would be necessary to identify any potential polymorphs. Such studies would be crucial for understanding the structure-property relationships of this compound and for the rational design of co-crystals with desired physicochemical properties.

Computational and Theoretical Investigations on 5 Bromo 2,4 Dimethoxy 6 Methylpyrimidine

Quantum Chemical Calculation Methods and Basis Sets

The theoretical investigation of molecular structures and properties relies on solving the Schrödinger equation, which is often done using approximate methods due to the complexity of many-electron systems. nih.gov The primary methods used for molecules like 5-Bromo-2,4-dimethoxy-6-methylpyrimidine are Density Functional Theory (DFT) and Ab Initio calculations.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of organic molecules. epstem.net This method is favored for its balance of computational cost and accuracy. nih.gov

Methodology : DFT calculations focus on the electron density rather than the complex many-electron wavefunction. For substituted pyrimidines, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice. irjweb.com It combines the strengths of Hartree-Fock theory with local density-functional theories. epstem.net

Basis Sets : To accurately model the electronic structure, extended basis sets are necessary. For a molecule containing bromine and second-row elements, a Pople-style basis set such as 6-311++G(d,p) is standard. preprints.org This notation indicates the use of a triple-split valence basis set, augmented with diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to allow for non-spherical electron distribution, which is crucial for accurately modeling bonding. preprints.orgresearchgate.net Geometry optimization is a fundamental step performed at this level of theory to find the most stable molecular conformation. researchgate.net

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are derived directly from theoretical principles without the use of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for specific properties.

Methodology : The Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common ab initio method for including electron correlation. researchgate.net For even higher accuracy, especially for calculating interaction energies, methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard," though their computational cost is significantly higher. mdpi.com

Basis Sets : High-level ab initio calculations often employ correlation-consistent basis sets, such as the augmented Dunning-type basis set aug-cc-pVTZ , which are designed to systematically converge towards the complete basis set limit. mdpi.com These methods are particularly useful for benchmarking the results obtained from more cost-effective DFT calculations.

Electronic Structure Analysis

The electronic properties of a molecule are dictated by the arrangement and energies of its molecular orbitals. For this compound, the interplay between the electron-deficient pyrimidine (B1678525) ring and its various substituents creates a unique electronic profile.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity. irjweb.com

HOMO : The HOMO represents the ability of a molecule to donate an electron. In a substituted pyrimidine like the target compound, the HOMO is expected to be distributed across the π-system of the pyrimidine ring and the electron-donating methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups.

LUMO : The LUMO represents the ability of a molecule to accept an electron. The LUMO is typically localized on the electron-deficient pyrimidine ring. The presence of the electronegative bromine atom can also influence the LUMO's energy and distribution. researchgate.net

The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Energy Gap Determination and Charge Transfer Analysis

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. epstem.net

Energy Gap : A smaller energy gap suggests that the molecule can be more easily excited, implying higher chemical reactivity and lower kinetic stability. colab.ws The combination of electron-donating (methoxy, methyl) and electron-withdrawing (bromo, ring nitrogens) groups in this compound is expected to reduce the HOMO-LUMO gap compared to unsubstituted pyrimidine. nih.gov

Charge Transfer : The presence of both donor and acceptor moieties within the same molecule facilitates intramolecular charge transfer upon electronic excitation. This property is fundamental to the molecule's optical and electronic behavior.

| Property | Expected Value/Characteristic | Significance |

| HOMO Energy | Relatively high (less negative) | Good electron donor capability |

| LUMO Energy | Relatively low | Good electron acceptor capability |

| HOMO-LUMO Gap (ΔE) | Small to moderate | High chemical reactivity, potential for optical applications |

Table 1: Expected Frontier Orbital Properties for this compound based on related structures.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. colab.wsnih.gov It illustrates the electrostatic potential on the surface of the molecule.

Negative Potential Regions (Red/Yellow) : These areas are electron-rich and correspond to sites susceptible to electrophilic attack. For this compound, strong negative potentials are expected around the two nitrogen atoms of the pyrimidine ring and, to a lesser extent, the bromine and oxygen atoms. nih.govnih.gov These regions indicate the most likely sites for protonation or interaction with Lewis acids. nih.gov

Positive Potential Regions (Blue) : These areas are electron-poor and are susceptible to nucleophilic attack. The hydrogen atoms of the methyl and methoxy groups will exhibit positive potential.

Neutral Regions (Green) : These regions have a relatively neutral potential.

Spectroscopic Property Prediction

Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules with a high degree of accuracy. These predictions are invaluable for interpreting experimental data and for the structural elucidation of new compounds.

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations (e.g., GIAO method)

The theoretical nuclear magnetic resonance (NMR) chemical shifts for this compound can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. core.ac.uk This approach is widely employed and has been shown to provide reliable predictions of ¹H and ¹³C NMR spectra. researchgate.net The calculations are typically performed on the molecule's optimized geometry, often obtained using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p). researchgate.net

The calculated chemical shifts are usually reported in parts per million (ppm) and are compared against an internal standard, commonly tetramethylsilane (B1202638) (TMS). Solvent effects can also be incorporated into the calculations to mimic experimental conditions more closely, for instance, by using the Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM). mdpi.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| C6-CH₃ | 2.45 | C2 | 165.2 |

| C2-OCH₃ | 4.05 | C4 | 170.8 |

| C4-OCH₃ | 3.98 | C5 | 95.3 |

| C6 | 160.1 | ||

| C6-CH₃ | 24.7 | ||

| C2-OCH₃ | 55.4 | ||

| C4-OCH₃ | 54.9 |

Simulated Vibrational Spectra (IR and Raman)

The vibrational frequencies of this compound can be computationally determined through frequency calculations following a geometry optimization. These calculations, typically performed at the same level of theory as the optimization (e.g., B3LYP/6-311++G(d,p)), provide the theoretical infrared (IR) and Raman spectra. researchgate.net

The output includes the vibrational wavenumbers (in cm⁻¹), IR intensities, and Raman activities. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and the approximate nature of the theoretical methods, leading to better agreement with experimental spectra. researchgate.net The assignment of specific vibrational modes to the calculated frequencies can be achieved through visualization of the atomic motions and by considering the Potential Energy Distribution (PED).

Table 2: Predicted Vibrational Frequencies for this compound (Note: This table presents a selection of predicted vibrational modes and frequencies. These are representative values.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C-H) in CH₃ | 2980-3050 | Symmetric and asymmetric stretching |

| ν(C=N) | 1580-1620 | Ring stretching |

| ν(C=C) | 1550-1590 | Ring stretching |

| δ(C-H) in CH₃ | 1420-1460 | Bending |

| ν(C-O) | 1200-1300 | Methoxy stretching |

| ν(C-Br) | 550-650 | Stretching |

Predicted UV-Vis Absorption Spectra (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com By calculating the vertical excitation energies and oscillator strengths, one can simulate the UV-Vis spectrum of this compound. scielo.org.za These calculations are typically performed on the ground-state optimized geometry and can include solvent effects to better match experimental conditions. mdpi.com The results help in understanding the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netscielo.org.za

Table 3: Predicted UV-Vis Absorption Maxima for this compound (Note: The following data are illustrative and based on typical values for similar pyrimidine derivatives.)

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 295 | 0.15 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 260 | 0.28 | HOMO-1 → LUMO (π → π) |

Bonding and Interaction Analysis

To gain a deeper understanding of the electronic structure, stability, and bonding nature of this compound, advanced computational analyses such as Natural Bond Orbital (NBO) and the Quantum Theory of Atoms in Molecules (QTAIM) are employed.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. nih.gov For this compound, NBO analysis can elucidate hyperconjugative interactions and electron delocalization, which are key to its stability. core.ac.uk The analysis quantifies the stabilization energy E(2) associated with the delocalization of electron density from an occupied NBO (a donor) to an unoccupied NBO (an acceptor). nih.gov Significant E(2) values indicate strong electronic interactions. For instance, the interaction between the lone pairs of the nitrogen and oxygen atoms with the antibonding orbitals of the pyrimidine ring can be quantified.

Quantum Theory of Atoms in Molecules (QTAIM) for Bond Critical Points

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the electron density topology to characterize the nature of chemical bonds. researchgate.net By locating bond critical points (BCPs) in the electron density of this compound, various properties at these points, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), can be determined. These properties help to classify the interactions as either shared (covalent) or closed-shell (ionic, van der Waals, or hydrogen bonds). For example, the nature of the C-Br bond and any potential intramolecular non-covalent interactions can be rigorously characterized using this method.

Non-covalent Interaction (NCI) Indices for Weak Interactions

There are no specific studies reporting the Non-covalent Interaction (NCI) indices for this compound. Such an analysis would typically involve computational methods like Density Functional Theory (DFT) to identify and characterize weak interactions such as hydrogen bonds, halogen bonds, and van der Waals forces that are crucial for understanding the molecule's supramolecular chemistry and crystal packing. However, the necessary quantum chemical calculations and the resulting data tables for this compound have not been documented in the reviewed literature.

Reaction Mechanism Studies through Computational Modeling

Computational modeling to elucidate the reaction mechanisms involving this compound has not been reported. Such investigations would provide valuable insights into the pathways of its synthesis or its reactions with other chemical species, identifying transition states, intermediates, and the thermodynamics and kinetics of the processes. The absence of this research means that the mechanistic details of its chemical transformations from a computational perspective are currently unknown.

Strategic Applications of 5 Bromo 2,4 Dimethoxy 6 Methylpyrimidine As a Synthetic Synthon

Building Block in the Synthesis of Complex Pyrimidine (B1678525) Derivatives

The primary strategic application of 5-Bromo-2,4-dimethoxy-6-methylpyrimidine lies in its function as a scaffold for the introduction of diverse substituents at the C-5 position of the pyrimidine ring. The bromine atom at this position is amenable to various cross-coupling reactions, providing a reliable handle for the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the synthesis of a wide array of 5-substituted pyrimidine derivatives, which are of significant interest in medicinal chemistry and materials science.

A notable example of this application is the use of this compound in palladium-catalyzed Stille cross-coupling reactions. Research has demonstrated that this compound can be effectively coupled with various organostannanes to introduce aryl and heteroaryl moieties at the C-5 position. For instance, the reaction with 2-(tributylstannyl)furan (B54039) in the presence of a palladium catalyst yields 5-furyl-2,4-dimethoxy-6-methylpyrimidine. dss.go.th This transformation highlights the utility of the bromo-substituent as a site for selective functionalization, enabling the construction of complex pyrimidine derivatives that would be challenging to access through other synthetic routes.

The reaction conditions for such transformations are typically mild, and the yields are often moderate to good, underscoring the practical utility of this compound as a building block. The resulting 5-aryl pyrimidines can serve as key intermediates for the synthesis of biologically active compounds or as core structures in the development of novel functional materials.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| This compound | 2-(tributylstannyl)furan | PdCl₂(PPh₃)₂ | 5-Furyl-2,4-dimethoxy-6-methylpyrimidine | dss.go.th |

Precursor for Advanced Heterocyclic Systems

Building upon its role as a versatile building block, this compound also serves as a precursor for the synthesis of more advanced heterocyclic systems where the pyrimidine ring is fused or linked to other cyclic structures. The strategic placement of the bromo and methoxy (B1213986) groups allows for sequential and site-selective reactions to construct these complex architectures.

The initial C-C bond formation at the C-5 position, as described in the previous section, is often the first step in a longer synthetic sequence. The resulting 5-aryl-2,4-dimethoxy-6-methylpyrimidines can undergo further transformations. For example, the methoxy groups at the C-2 and C-4 positions can be hydrolyzed to the corresponding pyrimidinediones, which are themselves important heterocyclic systems with diverse biological activities. Furthermore, the methyl group at the C-6 position can potentially be functionalized, for instance, through lithiation and subsequent reaction with electrophiles, to introduce additional complexity.

The synthesis of 5-furyl-2,4-dimethoxy-6-methylpyrimidine from its bromo-precursor is a clear illustration of its role in accessing advanced heterocyclic systems. dss.go.th The resulting bi-heterocyclic compound, which links a pyrimidine and a furan (B31954) ring, can be a key component in the development of novel pharmaceuticals or agrochemicals. The ability to selectively introduce a five-membered heteroaromatic ring at the C-5 position of the pyrimidine core opens up avenues for the exploration of new chemical space.

Role in Methodological Development of Organic Reactions (e.g., as a model substrate)

While the primary literature reviewed does not explicitly detail the use of this compound as a model substrate in the development of new synthetic methodologies, its structure possesses the necessary attributes for such a role. The presence of a well-defined reactive site (the C-Br bond) and spectator groups (the methoxy and methyl groups) makes it a suitable candidate for testing the scope and limitations of new cross-coupling catalysts or reaction conditions.

For instance, in the development of novel palladium or copper catalysts for C-C or C-N bond formation, this compound could serve as a representative electron-rich heterocyclic substrate. The electronic properties of the pyrimidine ring, influenced by the two methoxy groups and the methyl group, would provide valuable information on the catalyst's performance with such substrates. Its clear NMR and mass spectrometric signatures would also facilitate the analysis of reaction outcomes. Although no specific studies have been identified that utilize this compound as a model substrate, its chemical nature makes it a prime candidate for future methodological investigations.

Synthesis of Pyrimidine-Containing Scaffolds for Chemical Probe Development

The development of chemical probes for exploring biological systems is a rapidly growing field. These probes often require a central scaffold that can be readily functionalized with reporter groups (e.g., fluorophores, biotin) and reactive groups for target engagement. The structure of this compound makes it an attractive starting point for the synthesis of such pyrimidine-containing scaffolds.

The bromo-substituent provides a convenient attachment point for a linker or a reactive group via cross-coupling chemistry. The methoxy groups could be retained to modulate solubility and electronic properties or could be converted to other functional groups. The methyl group at the C-6 position could also be a site for further modification.

However, a review of the current scientific literature did not yield specific examples of this compound being directly used for the synthesis of chemical probes. Nevertheless, the inherent reactivity and substitution pattern of the molecule suggest its potential utility in this area. The development of novel inhibitors or modulators of biological targets often relies on the rapid diversification of core scaffolds, a role for which this compound is well-suited.

Q & A

Basic: What are the established synthetic routes for 5-Bromo-2,4-dimethoxy-6-methylpyrimidine, and what reaction conditions are critical for optimizing yield?

Answer:

The synthesis of this compound (CAS 56686-16-9) is typically achieved via nucleophilic aromatic substitution. A key method involves reacting 5-bromo-2,4-dichloro-6-methylpyrimidine with sodium methoxide in methanol under reflux conditions. Critical parameters include maintaining anhydrous conditions, controlled temperature (60–80°C), and stoichiometric excess of methoxide to ensure complete substitution of chlorine atoms. Yields exceeding 70% are reported when reaction times are optimized (12–24 hours) . Impurities such as residual chloride or partial substitution products can be minimized by rigorous purification via column chromatography or recrystallization.

Basic: What spectroscopic techniques are recommended for characterizing the molecular structure of this compound?

Answer:

Characterization requires a combination of techniques:

- NMR Spectroscopy : H and C NMR confirm methoxy (δ ~3.8–4.0 ppm) and methyl groups (δ ~2.5 ppm), while bromine’s inductive effect deshields adjacent protons .

- IR Spectroscopy : Stretching vibrations for C-O (1250–1050 cm) and C-Br (650–500 cm) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 219.04 (CHBrNO) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis reveals bond lengths (e.g., C-Br: ~1.89 Å) and intermolecular interactions, as demonstrated in related pyrimidines .

Advanced: How do electronic effects of substituents influence the reactivity and regioselectivity in nucleophilic substitution reactions involving this compound?

Answer:

Substituents like bromine and methoxy groups direct reactivity through resonance and inductive effects. The 5-bromo group deactivates the pyrimidine ring via electron-withdrawing effects, while methoxy groups at positions 2 and 4 activate specific sites through resonance donation. For example, in , a nitro group at position 5 significantly activates chlorine atoms at positions 2 and 4 for substitution, with the 4-position being more reactive due to reduced steric hindrance. Computational studies (e.g., DFT) can quantify these effects by analyzing electron density maps and frontier molecular orbitals .

Advanced: What computational approaches are utilized to predict the electronic properties and reaction pathways of brominated pyrimidine derivatives?

Answer:

- DFT Calculations : Geometry optimization and vibrational frequency analysis validate experimental spectroscopic data (e.g., IR, NMR) .

- HOMO-LUMO Analysis : Predicts sites of electrophilic/nucleophilic attack; bromine lowers LUMO energy, enhancing electrophilicity at adjacent carbons.

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, such as methanol’s role in stabilizing transition states during methoxy substitution .

Basic: What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?

Answer:

Store the compound in a sealed, moisture-proof container under inert gas (e.g., argon) at 2–8°C. Prolonged exposure to light, humidity, or elevated temperatures (>25°C) can lead to degradation, evidenced by discoloration or precipitation. Purity (≥99%) should be verified periodically via HPLC .

Advanced: How can crystallographic data resolve contradictions in proposed molecular geometries of halogenated pyrimidines?

Answer:

Single-crystal X-ray diffraction provides definitive bond lengths, angles, and packing arrangements. For instance, in , Cl···N interactions (3.09–3.10 Å) stabilize the crystal lattice of 4,6-dichloro-5-methoxypyrimidine. Discrepancies between computational models (e.g., gas-phase DFT) and experimental data often arise from intermolecular forces in the solid state, highlighting the need for crystallographic validation .

Basic: What are the common impurities or by-products encountered during the synthesis of this compound, and how can they be identified?

Answer:

Common impurities include:

- Partial substitution products : e.g., 5-bromo-2-chloro-4-methoxy-6-methylpyrimidine, detectable via H NMR (absence of methoxy proton signals).

- Dehalogenation by-products : e.g., 2,4-dimethoxy-6-methylpyrimidine, identified by GC-MS (m/z 140.1).

TLC (silica, ethyl acetate/hexane) and reverse-phase HPLC (C18 column) with UV detection (254 nm) are effective for monitoring purity .

Advanced: What strategies are effective in elucidating the mechanism of methoxy group introduction at specific positions on the pyrimidine ring?

Answer:

Mechanistic studies employ isotopic labeling (e.g., O-methanol) to track methoxy group incorporation. Kinetic experiments under varying temperatures and nucleophile concentrations (e.g., NaOMe) reveal whether the reaction follows an SAr mechanism. Computational modeling of transition states (e.g., using Gaussian) further supports the role of electron-withdrawing substituents in stabilizing Meisenheimer intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.